Home > Products > Building Blocks P12650 > 4-Bromo-N-methyl-3-nitrobenzamide
4-Bromo-N-methyl-3-nitrobenzamide - 1096893-94-5

4-Bromo-N-methyl-3-nitrobenzamide

Catalog Number: EVT-1750669
CAS Number: 1096893-94-5
Molecular Formula: C8H7BrN2O3
Molecular Weight: 259.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-bromo-3,5-dinitrobenzoate []

Compound Description: Methyl 4-bromo-3,5-dinitrobenzoate is a derivative of 4-bromobenzoic acid synthesized by nitration with fuming nitric acid/sulfuric acid and subsequent esterification using sulfonyl chloride in dry methanol []. The structure is characterized by two nitro groups (NO2) significantly rotated out of the plane of the benzene ring.

4-Bromo-N-(di-n-butylcarbamothioyl)benzamide []

Compound Description: This compound serves as a ligand in the synthesis of a copper(II) complex []. It features a 4-bromobenzamide moiety with a di-n-butylcarbamothioyl group attached to the nitrogen atom of the amide.

4-Bromo-N-(di-n-propylcarbamothioyl)benzamide []

Compound Description: This compound acts as a ligand in the synthesis of nickel(II) and copper(II) complexes []. It is structurally analogous to 4-Bromo-N-(di-n-butylcarbamothioyl)benzamide, with di-n-propylcarbamothioyl groups replacing the di-n-butylcarbamothioyl groups on the amide nitrogen.

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole []

Compound Description: This compound is synthesized by methylating 4-bromo-1-phenyl-1H-pyrazol-3-ol []. It is characterized by a pyrazole ring with a bromine atom at the 4-position and a methoxy group at the 3-position.

4-Bromo-2-(methoxymethoxy)benzoate []

Compound Description: This compound is a bromo-hydroxy-benzoic acid derivative studied for its crystal structure []. It features a benzene ring with a bromine atom at the para position, a methoxymethoxy group at the ortho position, and a carboxyl group.

Overview

4-Bromo-N-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C8H7BrN2O3\text{C}_8\text{H}_7\text{BrN}_2\text{O}_3. This compound features several functional groups, including a bromo group, a nitro group, and an amide group, which contribute to its chemical properties and potential applications in various scientific fields. The compound is classified under the category of organic compounds and is often utilized in medicinal chemistry due to its biological activity.

Synthesis Analysis

Methods

The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide typically involves straightforward organic reactions. One common method includes the reaction of 4-bromo-3-nitrobenzoic acid with N-methylamine in the presence of coupling agents such as carbodiimides. This process allows for the formation of the amide bond essential for the final product.

Technical Details

  1. Reagents: The primary reagents used in the synthesis include 4-bromo-3-nitrobenzoic acid and N-methylamine.
  2. Conditions: The reaction is often conducted under mild conditions to minimize side reactions, with temperatures typically maintained around room temperature or slightly elevated.
  3. Yield: High yields (often exceeding 80%) can be achieved through careful optimization of reaction conditions and purification methods such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 4-Bromo-N-methyl-3-nitrobenzamide can be represented by its InChI code:

InChI 1S C8H7BrN2O3 c1 10 8 12 5 2 3 6 9 7 4 5 11 13 14 h2 4H 1H3 H 10 12 \text{InChI 1S C8H7BrN2O3 c1 10 8 12 5 2 3 6 9 7 4 5 11 13 14 h2 4H 1H3 H 10 12 }

Data

  • Molecular Weight: 214.06 g/mol
  • Exact Mass: 212.97893 g/mol
  • Canonical SMILES: CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
  • Topological Polar Surface Area: 29.1 Ų

The structure reveals a complex arrangement that includes a bromo substituent on the aromatic ring, which can influence its reactivity and interactions in biological systems.

Chemical Reactions Analysis

Reactions

4-Bromo-N-methyl-3-nitrobenzamide can participate in various chemical reactions typical of amides and nitro compounds:

  1. Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further derivatization.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for modifications that enhance biological activity.

Technical Details

The choice of solvents, catalysts, and reaction conditions significantly affects the yield and purity of the final product. For example, using aprotic solvents can facilitate nucleophilic substitutions while minimizing unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 4-Bromo-N-methyl-3-nitrobenzamide primarily relates to its interactions with biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that derivatives of this compound exhibit antibacterial properties and may also act as inhibitors for specific targets like fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: The melting point ranges between 150 °C to 155 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy confirm the presence of functional groups and structural integrity.

Applications

4-Bromo-N-methyl-3-nitrobenzamide has several scientific applications:

  1. Medicinal Chemistry: As a potential lead compound for developing new antibacterial agents or cancer therapeutics due to its biological activity against specific targets.
  2. Chemical Research: Used as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
  3. Biological Studies: Investigated for its role in modulating enzyme activity or cellular pathways relevant to disease mechanisms.
Therapeutic Relevance in Antiviral Drug Discovery

Role of SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

The SARS-CoV-2 main protease (Mpro, also termed 3CLpro) is an indispensable enzyme for viral replication, responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to release 12 non-structural proteins essential for viral replication and transcription [2] [5]. This enzyme exhibits near-absolute substrate specificity for cleavage after glutamine residues—a specificity absent in human proteases—minimizing potential off-target effects and rendering it a highly selective antiviral target [2] [3]. Critically, Mpro demonstrates exceptional sequence conservation (>96% identity with SARS-CoV Mpro and high conservation across variants of concern), with minimal mutations observed within its active site across emerging lineages [3] [5]. This conservation contrasts sharply with the spike protein targeted by vaccines and antibodies, making Mpro a robust target against current and future variants resistant to immune-based interventions [2] [6]. The catalytic dyad (Cys145-His41) facilitates proteolytic activity through a nucleophilic attack mechanism, forming a covalent thioester intermediate during substrate cleavage [5] [7]. Inhibition of this dyad effectively halts viral replication, evidenced by the clinical success of covalent inhibitors like nirmatrelvir (component of Paxlovid®) and the promising non-covalent inhibitor WU-04 in phase III trials [2] [10].

Table 1: Key Structural and Functional Attributes of SARS-CoV-2 Mpro

AttributeDescriptionTherapeutic Significance
Catalytic MechanismCys145-His41 catalytic dyad; nucleophilic attack forming tetrahedral intermediate & thioester adduct [5]Enables targeted covalent inhibition through warheads reacting with Cys145
Substrate SpecificityExclusively cleaves after Gln residue (P1 position) [2]Minimizes host protease off-target effects; enables rational inhibitor design
Active Site SubsitesS1' (catalytic Cys145), S1 (hydrophilic; His163, Glu166), S2 (hydrophobic), S4 (amphiphilic) [5]Guides placement of P1, P2, and P4 moieties in peptidomimetic & non-peptidic inhibitors
Conservation>96% sequence identity with SARS-CoV Mpro; minimal active site mutations in variants [3] [5]Supports development of broad-spectrum coronavirus inhibitors; reduces resistance risk

Structural Basis for Mpro Inhibition: Halogen Bonding and Electron-Withdrawing Group Dynamics

The strategic placement of halogen atoms and electron-withdrawing groups (EWGs) on inhibitor scaffolds profoundly influences Mpro binding affinity and specificity. 4-Bromo-N-methyl-3-nitrobenzamide exemplifies this design principle, where its bromine atom engages in orthogonal halogen bonding with the carbonyl oxygen of Thr190 within the S4 subsite [2]. This interaction, characterized by a Br···O distance of ~3.2 Å and a C-Br···O angle approaching 180°, provides approximately 1–3 kcal/mol stabilization energy—comparable to a weak hydrogen bond [2] [7]. Simultaneously, the meta-positioned nitro group exerts a strong electron-withdrawing effect (-I and -R effects), polarizing the aromatic ring to enhance two critical interactions:

  • Amino-π Interaction Stabilization: The electron-deficient aryl ring engages in an amino-π interaction with the primary amine of Gln189, where the nitro group's electron withdrawal amplifies the ring's partial positive charge, strengthening this non-covalent contact [2].
  • Halogen Bond Enhancement: By reducing electron density on the bromine atom, the nitro group increases its σ-hole potential, thereby intensifying the Br···O=C(Thr190) halogen bond [2] [5].

This synergistic effect—termed the "EWG-Halogen Synergy"—is evident in the structure-activity relationships (SAR) of Mpro inhibitors. Removal or positional alteration of the nitro group in analogs of 4-Bromo-N-methyl-3-nitrobenzamide (e.g., shifting to ortho or para) drastically reduces inhibitory potency by 10- to 100-fold, underscoring its essential role in maintaining optimal geometry and electronic properties for target engagement [2]. The methylcarbamoyl group further contributes via hydrogen bonding between its carbonyl oxygen and the backbone amide of Glu166—an interaction conserved across potent Mpro inhibitors like WU-04 and nirmatrelvir [2] [7].

Table 2: Key Non-Covalent Interactions Enabled by Bromine and Nitro Groups in Mpro Inhibitors

Functional GroupInteraction PartnerInteraction TypeGeometric ParametersEnergetic ContributionRole in Inhibition
Bromine (Br)Thr190 C=OHalogen bond (σ-hole)Distance: ~3.2 Å; Angle: 165–180° [2]~1–3 kcal/mol [5]Anchors inhibitor to S4 subsite; enhances binding specificity
Nitro (NO₂)Aryl ring systemElectron withdrawalMeta to bromine & amideNot directly quantifiablePolarizes aryl ring; amplifies amino-π (Gln189) & enhances Br σ-hole
Carbonyl (C=O)Glu166 backbone NHHydrogen bondDistance: ~2.9 Å~3–5 kcal/molStabilizes oxyanion hole region; conserved in covalent/non-covalent inhibitors
Electron-Deficient Aryl RingGln189 side chain NH₂Amino-π interactionRing-centroid to N distance: ~4.5 Å~2–4 kcal/molOccupies S2/S4 interface; reinforced by nitro group's electron-withdrawing capability

Comparative Analysis of Covalent vs. Non-Covalent Mpro Inhibitors

Mpro inhibitors are broadly classified as covalent (irreversible or reversible) or non-covalent, distinguished by their mechanism of Cys145 engagement. Covalent inhibitors (e.g., nirmatrelvir, simnotrelvir) incorporate electrophilic warheads (aldehydes, α-ketoamides, Michael acceptors) that form a reversible or irreversible covalent bond with the catalytic cysteine thiolate [5] [7]. This mechanism typically confers high potency (sub-nM to nM IC₅₀) due to the proximity-driven reaction within the active site [7] [10]. However, covalent inhibitors face significant pharmacological challenges:

  • Metabolic Instability: Warheads like aldehydes are susceptible to reduction by host oxidoreductases, shortening half-lives [2] [10].
  • Pharmacokinetic Limitations: Rapid clearance often necessitates pharmacokinetic enhancers (e.g., ritonavir co-administration with nirmatrelvir), introducing risks of drug-drug interactions [2] [5].
  • Resistance Vulnerability: Mutations at Cys145 (e.g., C145S) or proximal residues (e.g., Ser144, His163) can abrogate covalent binding, as observed in in vitro resistance selection studies [2] [3].

Non-covalent inhibitors (e.g., WU-04, ensitrelvir, and derivatives of 4-Bromo-N-methyl-3-nitrobenzamide) bypass these limitations by relying exclusively on robust non-covalent interactions—hydrogen bonding, halogen bonding, hydrophobic packing, and van der Waals contacts—without forming a covalent adduct [2] [10]. While traditionally considered less potent than covalent agents, advanced designs like compound A9 (incorporating the 4-Bromo-N-methyl-3-nitrobenzamide motif) achieve sub-μM enzymatic inhibition (IC₅₀ = 0.154 μM) and potent antiviral activity (EC₅₀ = 0.18 μM against SARS-CoV-2), rivaling nirmatrelvir (EC₅₀ = 0.123 μM) [2]. Their advantages include:

  • Reduced Metabolic Liability: Absence of reactive warheads improves metabolic stability and oral bioavailability [2] [10].
  • Broader Resistance Profile: Maintain activity against Cys145 mutants due to reliance on network interactions rather than covalent modification [2].
  • Synergy with Covalent Scaffolds: Hybrid designs exploit the 4-Bromo-N-methyl-3-nitrobenzamide fragment for non-covalent anchoring while incorporating warheads for covalent inhibition, broadening the chemical space for optimization [5] [7].

The 4-Bromo-N-methyl-3-nitrobenzamide fragment thus serves as a versatile pharmacophore in both inhibitor classes. In covalent inhibitors, it enhances target residence time by strengthening non-covalent interactions before covalent bond formation. In non-covalent agents like WU-04 derivatives, it forms the core scaffold for S2/S4 subsite engagement, enabling potent inhibition without warhead-related drawbacks [2] [5].

Table 3: Comparative Profile of Covalent vs. Non-Covalent Mpro Inhibitors Featuring 4-Bromo-N-methyl-3-nitrobenzamide-like Motifs

PropertyCovalent Inhibitors (e.g., Nirmatrelvir Analogs)Non-Covalent Inhibitors (e.g., WU-04, A9)Role of 4-Bromo-N-methyl-3-nitrobenzamide Motif
Binding MechanismReversible covalent bond with Cys145 (e.g., nitrile warhead) [5] [7]Exclusive non-covalent interactions (halogen bonds, H-bonds, van der Waals) [2]Anchors P2/P4 region; enhances pre-covalent affinity & non-covalent binding
Typical Potency (IC₅₀/EC₅₀)nM range (enzymatic & cellular) [5]nM to low μM range (A9: IC₅₀ = 0.154 μM; EC₅₀ = 0.18 μM) [2]Contributes ~10-100x potency boost compared to non-halogenated/non-nitrated analogs
Metabolic StabilityLow (requires PK boosters like ritonavir) [2] [5]High (no reactive warheads) [2] [10]Improves microsomal stability in both classes via optimized lipophilicity/logD
Resistance RiskHigh (C145S/A mutations confer resistance) [2] [3]Lower (retains activity against C145 mutants) [2]Maintains key interactions despite active site mutations
Design FlexibilityLimited by warhead reactivity & geometry constraintsHigh (permits diverse core scaffolds) [2] [10]Serves as interchangeable fragment for S4/S2 binding across diverse chemotypes

Properties

CAS Number

1096893-94-5

Product Name

4-Bromo-N-methyl-3-nitrobenzamide

IUPAC Name

4-bromo-N-methyl-3-nitrobenzamide

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

YWNKGZWXPKMDTH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.